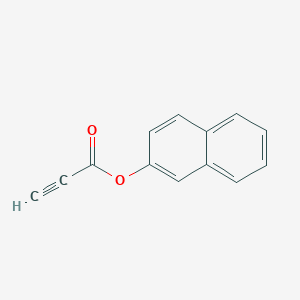

2-Naphthyl propiolate

Description

BenchChem offers high-quality 2-Naphthyl propiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthyl propiolate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-2-yl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANECZRYIRALULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746400 | |

| Record name | Naphthalen-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91805-17-3 | |

| Record name | Naphthalen-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Naphthyl Propiolate

Methodology: Steglich Esterification via Carbodiimide Coupling Target Analyte: 2-Naphthyl prop-2-ynoate (CAS: N/A for specific isomer, Generic Aryl Propiolate Class) Primary Application: Precursor for Benzo[f]coumarin scaffolds via Intramolecular Hydroarylation (IMHA).

Executive Summary & Strategic Context

This technical guide details the synthesis of 2-naphthyl propiolate , a critical intermediate in the development of polycyclic aromatic pharmacophores. The esterification of electron-deficient phenols (like 2-naphthol) with unsaturated acids (propiolic acid) presents specific challenges, primarily the competing polymerization of the alkyne and the low nucleophilicity of the phenolic oxygen.

While acid chloride methods (using thionyl chloride) are traditional, they pose a high risk of decarboxylation and polymerization of the propiolic moiety. Therefore, this guide prioritizes the Steglich Esterification , utilizing Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).[1] This pathway operates under mild conditions (0°C to RT), preserving the sensitive terminal alkyne and ensuring high atom economy.

Strategic Utility: The resulting ester is the substrate for Gold(I) or Platinum(II)-catalyzed Intramolecular Hydroarylation (IMHA) . This cyclization yields substituted benzo[f]coumarins , a structural motif potent in anticoagulant, anticancer, and anti-HIV therapeutic research.

Retrosynthetic Logic

The synthesis is a disconnection of the ester bond, requiring a coupling between a hard electrophile (activated propiolic acid) and a sterically significant nucleophile (2-naphthol).

Figure 1: Retrosynthetic analysis and downstream application of the target ester.

Reaction Mechanism: Steglich Esterification

The success of this protocol relies on the "Active Ester" mechanism. 2-Naphthol is a poor nucleophile compared to primary alcohols. DMAP is essential here; it acts as an acyl-transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive

Figure 2: Catalytic cycle of the Steglich esterification highlighting the role of DMAP.

Experimental Protocol

Scale: 10 mmol (scalable to 50 mmol). Solvent: Dichloromethane (DCM) – Anhydrous.

Reagents & Stoichiometry

| Reagent | Equiv. | MW ( g/mol ) | Mass/Vol (10 mmol scale) | Role |

| 2-Naphthol | 1.0 | 144.17 | 1.44 g | Nucleophile |

| Propiolic Acid | 1.2 | 70.05 | 0.84 g (approx 0.74 mL) | Electrophile |

| DCC | 1.2 | 206.33 | 2.48 g | Coupling Agent |

| DMAP | 0.1 | 122.17 | 0.12 g | Catalyst |

| DCM | N/A | N/A | 50 mL | Solvent |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add 2-naphthol (1.44 g), propiolic acid (0.84 g), and DMAP (0.12 g).

-

Dissolve in anhydrous DCM (40 mL).

-

-

Activation (Critical Step):

-

Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses the rearrangement of O-acylisourea to the unreactive N-acylurea byproduct.

-

Dissolve DCC (2.48 g) in the remaining 10 mL of DCM.

-

Add the DCC solution dropwise to the reaction mixture over 15 minutes.

-

-

Reaction Phase:

-

Observe the immediate precipitation of Dicyclohexylurea (DCU) as a white solid.

-

Stir at 0°C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for an additional 3–12 hours. Monitor via TLC (Eluent: 10% EtOAc in Hexanes).

-

-

Workup:

-

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the precipitated DCU. Rinse the cake with cold DCM.

-

Wash 1 (Acidic): Wash the filtrate with 0.5 M HCl (2 x 20 mL). Rationale: Protonates and removes DMAP.

-

Wash 2 (Basic): Wash with Saturated NaHCO

(2 x 20 mL). Rationale: Removes unreacted propiolic acid. -

Wash 3 (Neutral): Wash with Brine (1 x 20 mL).

-

Drying: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotovap). Do not heat the water bath above 35°C to avoid polymerization.

-

-

Purification:

-

The crude residue is typically an off-white solid or viscous oil.

-

Recrystallization: Attempt recrystallization from Hexane/EtOAc.

-

Flash Chromatography: If oil persists, purify on silica gel. Gradient: 0%

5% EtOAc in Hexanes. Note: The ester is non-polar; it will elute early.

-

Validation & Characterization (Self-Validating System)

To ensure the protocol produced the target, compare spectral data against these expected parameters.

Analytical Data Table

| Technique | Parameter | Expected Signal | Structural Assignment |

| 1H NMR | Singlet (1H) | Terminal Alkyne ( | |

| 1H NMR | Multiplet (7H) | Naphthyl Aromatic Protons | |

| 13C NMR | Singlet | Terminal Alkyne Carbon | |

| 13C NMR | Singlet | Carbonyl Carbon (Ester) | |

| IR | Sharp, Weak | C | |

| IR | Sharp, Strong | C=O[2][3] Ester Stretch |

Troubleshooting Guide

-

Issue: Low Yield / High N-Acylurea Byproduct.

-

Cause: Reaction temperature too high during DCC addition.

-

Fix: Ensure strict 0°C maintenance during the first hour.

-

-

Issue: Polymerization (Gummy dark solid).

-

Cause: Propiolic acid instability or excessive heat during concentration.

-

Fix: Add a radical inhibitor (e.g., BHT) in trace amounts if storing; keep rotovap bath <35°C.

-

-

Issue: DCU Contamination.

-

Cause: Incomplete precipitation.

-

Fix: Cool the reaction mixture in a freezer (-20°C) for 1 hour prior to filtration to maximize DCU crash-out.

-

Safety & Handling

-

Propiolic Acid: Highly corrosive, lachrymator, and flammable. Handle only in a fume hood. Risk of explosive polymerization if heated in a closed vessel.

-

DCC: Potent sensitizer. Avoid skin contact; causes severe dermatitis.

References

-

Steglich Esterification Mechanism & Utility Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

-

Gold(I)-Catalyzed Intramolecular Hydroarylation (Application) Menon, R. S., et al. (2020).[7][8] Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates... The Journal of Organic Chemistry.

-

Propiolic Acid Safety Data Thermo Fisher Scientific.[9] (2010).[9] Safety Data Sheet: Propiolic acid.

-

General Coumarin Synthesis via Propiolates Kostal, J., et al. (2024). Coumarins obtained via intramolecular hydroarylation. ResearchGate.

Sources

- 1. scribd.com [scribd.com]

- 2. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 3. Methyl propiolate(922-67-8) 1H NMR [m.chemicalbook.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Spectroscopic Guide to 2-Naphthyl Propiolate for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Naphthyl propiolate, a valuable building block in the synthesis of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the structural features of 2-Naphthyl propiolate through a detailed examination of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopic data. Beyond a mere presentation of data, this guide offers insights into the rationale behind spectral assignments and provides robust experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction

2-Naphthyl propiolate is an ester formed from 2-naphthol and propiolic acid. Its rigid, aromatic naphthyl group combined with the reactive propiolate moiety makes it a versatile precursor in organic synthesis, particularly in the construction of complex heterocyclic systems through cycloaddition reactions and other transformations.[1] Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final drug candidates. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

Predicted Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum of 2-Naphthyl propiolate is predicted to be dominated by the stretching vibrations of the ester and alkyne functional groups, as well as the characteristic absorptions of the naphthalene ring.

Table 1: Predicted Infrared Absorption Bands for 2-Naphthyl Propiolate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| ~3300 | ≡C-H | Stretch | Strong, sharp |

| ~3050-3100 | Ar-H | Stretch | Medium |

| ~2120 | C≡C | Stretch | Medium, sharp |

| ~1735 | C=O | Ester Stretch | Strong |

| ~1600, ~1500 | C=C | Aromatic Ring Stretch | Medium |

| ~1200 | C-O | Ester Stretch | Strong |

| ~860, ~820, ~750 | Ar-H | Out-of-plane Bending | Strong |

Causality Behind Predicted IR Absorptions:

The strong, sharp peak around 3300 cm⁻¹ is highly characteristic of the acetylenic C-H bond stretch, a defining feature of a terminal alkyne.[2] The carbon-carbon triple bond (C≡C) stretch is expected to appear as a sharp, medium-intensity band around 2120 cm⁻¹ .[2] The ester carbonyl (C=O) group, being highly polar, will give rise to a very strong absorption band at approximately 1735 cm⁻¹ .[3] The aromatic C-H stretches of the naphthalene ring are anticipated in the 3050-3100 cm⁻¹ region.[4] The characteristic out-of-plane C-H bending vibrations of the substituted naphthalene ring are predicted to be strong and can provide information about the substitution pattern.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of 2-Naphthyl propiolate.

The ¹H NMR spectrum will feature signals from the seven protons of the naphthalene ring and the single acetylenic proton. The electron-withdrawing nature of the propiolate group will deshield the adjacent protons on the naphthalene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Naphthyl Propiolate (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1' | ~7.90 | d |

| H-3' | ~7.30 | d |

| H-4' | ~7.85 | d |

| H-5', H-8' | ~7.80 | m |

| H-6', H-7' | ~7.50 | m |

| H-1 | ~3.00 | s |

Rationale for ¹H NMR Chemical Shift Predictions:

The protons on the naphthalene ring are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm.[6] The exact chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effect of the ester linkage. Protons H-1' and H-3', being ortho to the ester oxygen, will be influenced by its electron-donating resonance and electron-withdrawing inductive effects. The acetylenic proton (H-1) is expected to appear as a sharp singlet around 3.00 ppm .[7] This downfield shift compared to a typical alkyl proton is due to the magnetic anisotropy of the triple bond.

The ¹³C NMR spectrum will show 13 distinct signals corresponding to each carbon atom in 2-Naphthyl propiolate.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Naphthyl Propiolate (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~75 |

| C-2 | ~77 |

| C-3 | ~152 |

| C-1' | ~118 |

| C-2' | ~148 |

| C-3' | ~121 |

| C-4' | ~129 |

| C-4a' | ~130 |

| C-5' | ~127 |

| C-6' | ~126 |

| C-7' | ~128 |

| C-8' | ~125 |

| C-8a' | ~134 |

Expertise in ¹³C NMR Spectral Interpretation:

The carbonyl carbon (C-3) of the ester is predicted to be the most downfield signal, around 152 ppm .[8] The two sp-hybridized carbons of the alkyne (C-1 and C-2) are expected to resonate in the range of 75-80 ppm .[9] The carbons of the naphthalene ring will appear in the aromatic region (110-150 ppm ). The carbon bearing the ester oxygen (C-2') will be significantly deshielded and is predicted to be around 148 ppm . The other aromatic carbon signals can be assigned based on established substituent effects and by comparison with the known ¹³C NMR spectrum of 2-naphthol.[10]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

Sample Preparation

A key to obtaining clean and interpretable spectra is meticulous sample preparation.

-

For NMR Spectroscopy: Dissolve 5-10 mg of 2-Naphthyl propiolate in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Traces of water can be removed by filtering the solution through a small plug of anhydrous sodium sulfate or by using a deuterated solvent from a freshly opened ampule.

-

For IR Spectroscopy: For a solid sample, the KBr pellet method is recommended. Mix approximately 1 mg of 2-Naphthyl propiolate with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

Spectrometer Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024 or more (as ¹³C has a low natural abundance)

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Visualizations

Molecular Structure and NMR Numbering

Caption: Molecular structure of 2-Naphthyl propiolate with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of 2-Naphthyl propiolate.

References

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthyl propionate. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chegg. (2021, May 16). Solved: The IR spectra for 2-naphthol and 2-butoxynaphthalene. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthyl propionate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenol. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubMed. (n.d.). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 1H NMR chemical shift values. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol. Retrieved from [Link]

-

Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

Sources

- 1. Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-NAPHTHYL PROPYL ETHER(19718-45-7) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Analysis of 2-Naphthyl propiolate

Introduction

2-Naphthyl propiolate is a molecule of significant interest in organic synthesis and medicinal chemistry, often serving as a versatile building block or a key structural motif in biologically active compounds. Its rigid, aromatic naphthyl group combined with the reactive terminal alkyne of the propiolate ester creates a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Naphthyl propiolate. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectral features rooted in the molecule's structure. We will explore the theoretical underpinnings of the expected chemical shifts and coupling patterns, present a robust experimental protocol, and detail the interpretation of the resulting spectra.

Core Principles: Predicting the NMR Signature of 2-Naphthyl propiolate

The structure of 2-Naphthyl propiolate dictates a distinct set of signals in both ¹H and ¹³C NMR spectra. Understanding the electronic environment of each nucleus is key to predicting and interpreting these signals.

-

The Naphthyl System: The 2-substituted naphthalene ring contains seven aromatic protons distributed across two fused rings. These protons exist in distinct chemical environments, leading to a complex and informative pattern in the 7.0-8.0 ppm region of the ¹H spectrum. Their corresponding carbon atoms will appear in the aromatic region of the ¹³C spectrum (typically 110-150 ppm).

-

The Propiolate Moiety: This group consists of three key components:

-

Alkynyl Proton (≡C-H): The proton on the terminal alkyne is unique. Due to the magnetic anisotropy of the triple bond, where the circulation of π-electrons induces a local magnetic field that opposes the applied field in the region of the proton, this signal appears unusually upfield (shielded) for a proton on an unsaturated carbon, typically in the 2.5-3.5 ppm range.[1][2][3][4]

-

Alkynyl Carbons (C≡C): These sp-hybridized carbons have characteristic chemical shifts in the ¹³C spectrum, generally appearing between 65 and 90 ppm.[5]

-

Ester Carbonyl (C=O): The carbonyl carbon of the ester is significantly deshielded and will produce a signal in the downfield region of the ¹³C spectrum, typically between 160 and 185 ppm.[6][7]

-

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data. The following steps outline a standard procedure for the analysis of 2-Naphthyl propiolate.

I. Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of 2-Naphthyl propiolate. For routine ¹H NMR, a lower concentration is sufficient, while ¹³C NMR may require a more concentrated sample to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this type of molecule.[9]

-

Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent in a clean, dry vial.[8]

-

Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm in both ¹H and ¹³C spectra.[10] If not present, a small drop of TMS can be added.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the solution is free of particulate matter.[11]

-

Labeling: Label the NMR tube clearly with a permanent marker on the upper part of the tube.[8]

II. NMR Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

Caption: Workflow for NMR analysis of 2-Naphthyl propiolate.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| H-alkynyl | 2.5 – 3.5[1][2] | Singlet (s) | 1H | N/A | Shielded due to magnetic anisotropy of the C≡C bond.[3][4] |

| H-naphthyl | 7.2 – 8.0[2] | Multiplets (m) | 7H | J ≈ 2-9 Hz | Complex splitting due to ortho, meta, and para couplings within the aromatic system.[12] |

Detailed Analysis of the Aromatic Region

The seven protons on the 2-substituted naphthalene ring will produce a complex series of overlapping signals. While a full assignment requires advanced 2D NMR techniques (like COSY), we can predict the general pattern.

-

Ortho coupling (³J): Typically the largest, around 7-9 Hz, between protons on adjacent carbons.

-

Meta coupling (⁴J): Smaller, around 2-3 Hz, between protons separated by two carbons.

-

Para coupling (⁵J): The smallest and often not resolved (<1 Hz), between protons separated by three carbons.

The proton ortho to the ester linkage (H-1) is expected to be the most deshielded due to the electron-withdrawing nature of the ester group. The remaining protons will appear in characteristic patterns for a 2-substituted naphthalene.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For 2-Naphthyl propiolate, all 13 carbons are unique and should produce 13 distinct signals.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | 165 – 185[6] | Highly deshielded carbonyl carbon. |

| C-aromatic (quaternary) | 125 – 150[6] | Quaternary carbons in the aromatic ring, including the ipso-carbon attached to the oxygen. |

| C-aromatic (CH) | 110 – 140[6] | Protonated aromatic carbons. |

| C≡CH | 70 – 110[13] | sp-hybridized carbon attached to the ester oxygen. |

| C≡CH | 65 – 85[5] | sp-hybridized carbon attached to the terminal proton. |

Distinguishing Key Carbons

-

The ester carbonyl (C=O) will be the furthest downfield signal, easily distinguished from all others.[14]

-

The two sp-hybridized carbons of the alkyne will appear in a relatively quiet region of the spectrum (65-90 ppm), clearly separated from the aromatic carbons.[13]

-

The 10 carbons of the naphthalene ring will appear in the congested aromatic region (110-150 ppm). Differentiating the protonated carbons from the four quaternary carbons can be achieved using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Structure-Spectrum Correlation

The following diagram visually links the molecular structure of 2-Naphthyl propiolate to its expected NMR spectral regions.

Caption: Correlation of molecular structure with NMR spectral regions.

Conclusion

The NMR analysis of 2-Naphthyl propiolate is a clear demonstration of how fundamental principles of chemical structure translate into a unique and interpretable spectral fingerprint. The characteristic upfield shift of the alkynyl proton, the downfield signal of the ester carbonyl, and the complex pattern of the naphthyl group provide a robust system for structural verification. By following a meticulous experimental protocol and applying a systematic approach to interpretation, researchers can confidently confirm the identity and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

- Gauth, "What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a 1H N [Chemistry]", Vertex AI Search,

- Oregon State University, "1H NMR Chemical Shift", Oregon St

-

MDPI, "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones", MDPI, [Link]

-

OpenOChem Learn, "Alkynes", OpenOChem Learn, [Link]

-

University of Colorado Boulder, "Chemical Shifts: Proton", Organic Chemistry at CU Boulder, [Link]

-

Chemistry Steps, "NMR Chemical Shift Values Table", Chemistry Steps, [Link]

- Oregon State University, "13C NMR Chemical Shift", Oregon St

-

Chemistry LibreTexts, "Interpreting C-13 NMR Spectra", Chemistry LibreTexts, [Link]

-

Organic Chemistry Data, "NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings", Organic Chemistry Data, [Link]

-

Química Organica.org, "Magnetic Anisotropy - Paramagnetic Shielding", Química Organica.org, [Link]

-

ResearchGate, "How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?", ResearchGate, [Link]

-

University College London, "Sample Preparation", Faculty of Mathematical & Physical Sciences, [Link]

-

Western University, "NMR Sample Preparation", JB Stothers NMR Facility, [Link]

-

MIT OpenCourseWare, "8.1 - FT-NMR Sample Preparation Guide", MIT OpenCourseWare, [Link]

-

Doc Brown's Chemistry, "Introductory note on the 13C NMR spectrum of propanoic acid", Doc Brown's Chemistry, [Link]

Sources

- 1. gauthmath.com [gauthmath.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Chemical Shifts: Proton [orgchemboulder.com]

- 4. Magnetic Anisotropy - Paramagnetic Shielding [quimicaorganica.org]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. mdpi.com [mdpi.com]

Stability of 2-Naphthyl Propiolate in Cell Culture Media: An In-depth Technical Guide

Foreword: Navigating the Nuances of Probe Stability in Live-Cell Imaging

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the precise behavior of chemical probes within the complex milieu of cell culture is a critical, yet often underestimated, determinant of experimental success. 2-Naphthyl propiolate, a valuable terminal alkyne-containing probe, is increasingly utilized for labeling and imaging applications. However, its inherent reactivity, essential for its function, also renders it susceptible to degradation in the nutrient-rich and biochemically active environment of cell culture media. This guide provides a comprehensive technical overview of the factors governing the stability of 2-Naphthyl propiolate, offering both theoretical insights and practical, field-proven protocols to empower researchers to design robust and reproducible experiments.

The Chemical Profile of 2-Naphthyl Propiolate: A Double-Edged Sword

2-Naphthyl propiolate's utility is rooted in its dual chemical nature: a stable terminal alkyne for bioorthogonal ligation and a propiolate ester susceptible to nucleophilic attack. Understanding these characteristics is paramount to predicting its fate in a biological system.

-

The Terminal Alkyne: This functional group is the cornerstone of its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Generally, terminal alkynes exhibit good stability in aqueous environments at physiological pH.[1] Studies on terminal alkyne-functionalized surfaces have demonstrated their robustness in simulated intestinal fluid (pH 7), with only minor degradation observed under more extreme acidic or basic conditions.[1] This inherent stability ensures the availability of the alkyne for the desired bioorthogonal reaction.

-

The Propiolate Ester: The ester linkage in 2-Naphthyl propiolate is an activated ester due to the electron-withdrawing nature of the adjacent alkyne. This activation makes it a target for nucleophiles present in cell culture media.[2] This reactivity is a key consideration for its stability.

Potential Degradation Pathways in Cell Culture Media

The rich composition of cell culture media presents multiple avenues for the degradation of 2-Naphthyl propiolate. The primary mechanisms of concern are hydrolysis and nucleophilic attack by media components.

Hydrolysis: The Ubiquitous Threat

The ester linkage of 2-Naphthyl propiolate can be cleaved by water in a process known as hydrolysis, yielding 2-naphthol and propiolic acid. This reaction is influenced by pH and the presence of esterase enzymes, which can be found in serum supplements.

Nucleophilic Attack: The Amino Acid Minefield

Cell culture media are replete with amino acids, some of which are potent nucleophiles. The electron-deficient carbon-carbon triple bond of the propiolate moiety is susceptible to Michael addition reactions with soft nucleophiles.

-

Cysteine: The thiol group of cysteine is a particularly strong nucleophile and is expected to readily react with 2-Naphthyl propiolate.[2][3][4] This reaction would result in the formation of a stable thioether adduct, rendering the probe inactive for its intended bioorthogonal ligation. The reactivity of cysteine's thiol group is highly dependent on its protonation state, which is influenced by the local pH.[3][5]

-

Lysine: The primary amine of the lysine side chain can also act as a nucleophile, though it is generally less reactive towards propiolates than cysteine's thiol group.[5] At physiological pH, the majority of lysine's side-chain amino groups are protonated, reducing their nucleophilicity. However, a small fraction will exist in the deprotonated, nucleophilic state and can contribute to probe degradation over time.

The following diagram illustrates the primary potential degradation pathways of 2-Naphthyl propiolate in cell culture media.

Caption: Potential degradation routes for 2-Naphthyl propiolate in cell culture media.

A Self-Validating Experimental Protocol for Stability Assessment

To empirically determine the stability of 2-Naphthyl propiolate in a specific cell culture medium, a well-controlled stability study is essential. The following protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the results.

Materials and Reagents

-

2-Naphthyl propiolate

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound not present in the media)

-

96-well plates (non-protein binding)

-

HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

Experimental Workflow

The following diagram outlines the key steps in the stability assessment workflow.

Caption: Step-by-step workflow for assessing the stability of 2-Naphthyl propiolate.

Detailed Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a 10 mM stock solution of 2-Naphthyl propiolate in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution into the pre-warmed (37°C) cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

-

-

Incubation:

-

Aliquot the working solution into a 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

-

Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from the incubation mixture. The T=0 sample should be taken immediately after the addition of the compound to the media.

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume of cold acetonitrile (e.g., 150 µL) with the internal standard. This will precipitate proteins and stop enzymatic degradation.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

Data Analysis and Interpretation

-

Calculate the percentage of 2-Naphthyl propiolate remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm of the percentage remaining versus time.

-

Determine the half-life (t₁/₂) of the compound in the cell culture medium from the slope of the linear regression.

Table 1: Example Data Presentation for Stability Assessment

| Time (hours) | % Remaining (Media without FBS) | % Remaining (Media with 10% FBS) |

| 0 | 100 | 100 |

| 1 | 95 | 85 |

| 2 | 90 | 70 |

| 4 | 80 | 50 |

| 8 | 65 | 25 |

| 24 | 30 | <5 |

Causality Behind Experimental Choices and Self-Validation

-

Choice of Media: The stability should be tested in the specific medium and serum concentration that will be used for the cell-based assays, as different media formulations contain varying concentrations of amino acids and other potentially reactive components.

-

Inclusion of Serum: Comparing stability in the presence and absence of serum helps to elucidate the contribution of serum components, such as esterases, to the degradation.

-

T=0 Time Point: This is a critical control that represents 100% of the initial compound concentration and serves as the baseline for all subsequent time points.

-

Internal Standard: The use of an internal standard corrects for variations in sample processing and instrument response, ensuring the accuracy and precision of the quantitative analysis.

-

LC-MS/MS Analysis: This is the gold standard for stability assays due to its high sensitivity, selectivity, and ability to distinguish the parent compound from its degradation products.[8][9][10]

Conclusion and Recommendations

The stability of 2-Naphthyl propiolate in cell culture media is a critical parameter that must be empirically determined for each experimental system. The primary degradation pathways are likely hydrolysis of the ester linkage and nucleophilic addition of media components, particularly cysteine, to the activated alkyne.

Key Recommendations:

-

Perform a Stability Study: Always conduct a preliminary stability study in the specific cell culture medium and serum concentration to be used in your experiments.

-

Minimize Incubation Time: When possible, minimize the pre-incubation time of 2-Naphthyl propiolate in the media before adding it to the cells.

-

Consider Control Experiments: Include appropriate controls in your cell-based assays, such as treating cells with a pre-incubated solution of 2-Naphthyl propiolate, to assess the impact of any potential degradation products on the experimental outcome.

By understanding the chemical liabilities of 2-Naphthyl propiolate and employing rigorous, self-validating experimental protocols, researchers can ensure the integrity of their data and the successful application of this powerful bioorthogonal probe.

References

-

Sajkowski, L., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Journal of Chromatography A, 1625, 461323. [Link]

-

Wang, Y., et al. (2021). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir, 37(8), 2681–2689. [Link]

-

Zhang, C., et al. (2016). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 17(12), 1129-1135. [Link]

-

Zhang, J., et al. (2014). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling, 54(6), 1836-1843. [Link]

-

Li, Q., et al. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Catalysts, 12(10), 1145. [Link]

-

Bruice, T. C., & Fedor, L. R. (1964). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 86(22), 4886–4895. [Link]

-

Sajkowski, L., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate. [Link]

-

Fox, J. M., & Sodeoka, M. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10825–10837. [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

-

Reddy, T. S., et al. (2012). Reactions of various nucleophiles with methyl-and ethyl- propiolate. ResearchGate. [Link]

-

Gackowska, A., et al. (2023). Development of an Efficient HPLC-MS/MS Method for the Determination of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Molecules, 28(14), 5396. [Link]

-

Bawden, C. S., et al. (2017). Chemoselective native peptide bond ligations of cysteine and lysine... ResearchGate. [Link]

-

Gu, C., et al. (2015). Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Chemical Research in Toxicology, 28(11), 2139–2147. [Link]

-

Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10825–10837. [Link]

-

Thomas, S., & P, S. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 23-33. [Link]

-

Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Lowe, A. B. (2014). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Macro Letters, 3(1), 9–14. [Link]

-

Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10825–10837. [Link]

-

Popa, D. S., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1037. [Link]

-

Reaction of acyl derivatives with weak nucleophiles. (n.d.). Organic Chemistry II. [Link]

-

Reddy, Ch. R., et al. (2007). Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. The Journal of Organic Chemistry, 72(19), 7241–7247. [Link]

-

Plasma Stability Assay. (n.d.). Domainex. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. actascientific.com [actascientific.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-Naphthyl Propiolate Alkyne Group

Abstract

2-Naphthyl propiolate is a versatile chemical entity characterized by a highly reactive terminal alkyne group. The electronic properties of this alkyne are significantly influenced by the adjacent ester functionality and the extended π-system of the naphthyl group, rendering it a potent electrophile. This guide provides a comprehensive examination of the core reactivity of 2-Naphthyl propiolate, with a focus on its participation in nucleophilic conjugate additions, cycloaddition reactions, and polymerization processes. We will explore the mechanistic underpinnings of these transformations, provide validated experimental protocols, and discuss their applications in the fields of drug development, bioconjugation, and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique chemical properties of this compound.

Introduction: Structure and Electronic Profile

2-Naphthyl propiolate possesses a distinct molecular architecture comprising three key components: a terminal alkyne, an ester linkage, and a 2-substituted naphthalene ring. The synergy between these components dictates its chemical behavior. The ester group acts as a powerful electron-withdrawing group via resonance, which polarizes the alkyne's triple bond. This polarization significantly increases the electrophilicity of the β-carbon, making it highly susceptible to attack by nucleophiles. The large, aromatic naphthyl group further influences the electronic environment and provides steric bulk, which can be a determining factor in the stereochemistry of certain reactions. This unique electronic and steric profile makes 2-Naphthyl propiolate an invaluable building block for creating complex molecular structures.

Synthesis and Spectroscopic Characterization

The synthesis of 2-Naphthyl propiolate is most commonly achieved through the esterification of 2-naphthol with a derivative of propiolic acid, such as propiolyl chloride or propiolic acid itself, often in the presence of a catalyst.[1][2]

Synthesis Workflow

The following diagram outlines a typical synthetic pathway for 2-Naphthyl propiolate.

Caption: General synthesis workflow for 2-Naphthyl propiolate.

Detailed Experimental Protocol: Synthesis of 2-Naphthyl Propiolate

This protocol describes a standard laboratory procedure for the synthesis of 2-Naphthyl propiolate from 2-naphthol.

Materials:

-

2-Naphthol

-

Propiolyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add propiolyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-Naphthyl propiolate.

Spectroscopic Profile

The structural identity of 2-Naphthyl propiolate can be confirmed using various spectroscopic techniques. A related compound, Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, provides characteristic IR absorption bands for the carbonyl group around 1750 cm⁻¹ and 1650 cm⁻¹.[3] Analysis of 2-naphthol shows IR signals for the aromatic C=C stretch between 1500-1650 cm⁻¹.[4]

| Technique | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | ~7.2-8.0 ppm | Aromatic protons of the naphthyl ring |

| ~3.0-3.2 ppm | Acetylenic proton (s) | |

| ¹³C NMR | ~150-155 ppm | Ester carbonyl carbon |

| ~110-140 ppm | Aromatic carbons | |

| ~75-80 ppm | Acetylenic carbons | |

| IR (cm⁻¹) | ~3300-3250 | ≡C-H stretch |

| ~2100-2150 | C≡C stretch (alkyne) | |

| ~1720-1740 | C=O stretch (ester) |

Note: Exact values may vary depending on the solvent and instrument used.

Core Reactivity of the Alkyne Group

The electron-deficient nature of the alkyne in 2-Naphthyl propiolate is the cornerstone of its reactivity, making it a prime substrate for a variety of chemical transformations.

Nucleophilic Conjugate Addition (Michael Addition)

The most prominent reaction of aryl propiolates is the nucleophilic conjugate addition, also known as the Michael addition.[5] In this reaction, a soft nucleophile attacks the electrophilic β-carbon of the alkyne. This process is highly efficient and is a cornerstone of "click" chemistry.[5]

The general mechanism involves the attack of a thiolate anion on the unsaturated β-carbon of the Michael acceptor, which generates a negatively charged enolate.[6] This enolate then abstracts a proton from another thiol molecule, regenerating the thiolate anion and forming the thioether product.[6]

Sources

- 1. jetir.org [jetir.org]

- 2. jchr.org [jchr.org]

- 3. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | MDPI [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

A Technical Guide to Naphthyl-Based Alkyne Probes in Bioorthogonal Chemistry: The Case of 2-Naphthyl Propiolate

Foreword: The Imperative for Precision in Biological Interrogation

In the intricate landscape of cellular biology and drug development, the ability to observe and manipulate specific biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary discipline, providing a toolkit of chemical reactions that proceed within living systems without interfering with endogenous biochemical processes.[1] At the heart of this field lies the development of molecular probes—chemical entities designed to seek out and report on the location, dynamics, and function of biological targets. This guide delves into the design, synthesis, and application of a promising class of such tools: naphthyl-based alkyne probes, with a focused exploration of 2-Naphthyl propiolate as a representative example. We will journey through the foundational principles that make this probe a powerful tool for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Section 1: The Genesis of a Bioorthogonal Probe: A Symphony of Structure and Function

The design of an effective bioorthogonal probe is a meticulous exercise in chemical architecture. Every constituent functional group is chosen for a specific purpose, contributing to the probe's overall performance in terms of reactivity, stability, and detectability. The conceptualization of 2-Naphthyl propiolate is rooted in the strategic fusion of two key moieties: the naphthalene core and the propiolate functional group.

The Naphthalene Moiety: A Beacon in the Cellular Milieu

Naphthalene, a polycyclic aromatic hydrocarbon, is not merely a structural scaffold. Its derivatives are renowned for their unique photophysical properties, making them excellent candidates for fluorescent probes.[2] Key characteristics that commend the naphthalene core for bioimaging applications include:

-

Inherent Fluorescence: Naphthalene and its derivatives exhibit intrinsic fluorescence, providing a built-in reporting mechanism.[2]

-

Photostability: Naphthalene dyes are known for their rigid plane and extensive π-electron conjugation, which contribute to high quantum yields and excellent photostability under imaging conditions.[2]

-

Environmental Sensitivity: The fluorescence of certain naphthalene-based dyes can be sensitive to the polarity of their microenvironment, offering the potential for probes that report on changes in their immediate surroundings, such as binding to a protein.

-

Tunable Photophysics: The absorption and emission wavelengths of naphthalene derivatives can be modulated through chemical modification, allowing for the development of probes with tailored spectral properties.[3]

The Propiolate Group: The Bioorthogonal Linchpin

The propiolate functional group, the ester or salt of propiolic acid, provides the alkyne handle—the cornerstone of one of the most robust classes of bioorthogonal reactions: the azide-alkyne cycloaddition.[4] The terminal alkyne is exceptionally rare in biological systems, rendering it a truly orthogonal reactive partner for an exogenously introduced azide.[4] This reaction can be performed in two primary modalities:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable triazole linkage. While powerful, the cytotoxicity of the copper catalyst can be a concern in living systems.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, strained cyclooctynes can be used, which react spontaneously with azides.[6]

The choice between these two "click chemistry" approaches depends on the specific experimental context, with SPAAC being the preferred method for live-cell and in-vivo applications.[5][6]

Section 2: The Synthesis of 2-Naphthyl Propiolate: A Practical Protocol

The synthesis of 2-Naphthyl propiolate is a straightforward process, achievable in most standard organic chemistry laboratories. The following protocol is a representative method.

Experimental Protocol: Synthesis of 2-Naphthyl propiolate

-

Materials:

-

2-Naphthol

-

Propiolic acid

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Standard workup and purification reagents (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography).

-

-

Procedure:

-

Dissolve 2-Naphthol (1.0 eq) and propiolic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure 2-Naphthyl propiolate.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Section 3: Bioorthogonal Labeling with 2-Naphthyl Propiolate: A Step-by-Step Workflow

The utility of 2-Naphthyl propiolate is realized in its application as a bioorthogonal probe for labeling and imaging biomolecules. The general workflow involves two key stages: metabolic incorporation of an azide-modified substrate and subsequent labeling with the 2-Naphthyl propiolate probe.

Experimental Workflow: Cellular Protein Labeling and Imaging

Caption: Workflow for cellular protein labeling using 2-Naphthyl propiolate.

Section 4: Data Interpretation and Expected Outcomes

The successful implementation of the described workflow will yield fluorescently labeled cells, where the fluorescence signal corresponds to the location of the azide-modified biomolecules.

Table 1: Photophysical Properties of Naphthalene-Based Probes

| Property | Typical Range for Naphthalene Derivatives | Significance in Bioimaging |

| Excitation Maximum (λex) | 280 - 350 nm | Allows for selective excitation with minimal cellular autofluorescence in this range. |

| Emission Maximum (λem) | 320 - 450 nm | Emission in the blue to cyan region of the visible spectrum. |

| Quantum Yield (ΦF) | 0.1 - 0.8 | A higher quantum yield results in a brighter fluorescent signal. |

| Stokes Shift | 40 - 100 nm | A larger Stokes shift minimizes self-quenching and improves signal-to-noise ratio.[7] |

Note: The exact photophysical properties of 2-Naphthyl propiolate would need to be experimentally determined.

The covalent nature of the triazole linkage formed during the click reaction ensures a stable and permanent label, enabling robust and reproducible imaging results.[1]

Section 5: Advanced Applications and Future Directions

The versatility of the naphthyl-alkyne scaffold opens up a wide array of advanced applications beyond simple protein labeling.

-

Two-Photon Microscopy: Naphthalene-based fluorophores have been successfully employed as two-photon probes, allowing for deeper tissue imaging with reduced phototoxicity.[8]

-

Fluorogenic Probes: By strategically modifying the naphthalene core, it is possible to design "turn-on" probes that are non-fluorescent until they undergo the bioorthogonal reaction, significantly improving the signal-to-noise ratio.[9][10]

-

Multicolor Imaging: The development of naphthalene derivatives with distinct spectral properties can enable simultaneous imaging of multiple biological targets.[8]

-

Activity-Based Protein Profiling (ABPP): The alkyne handle can be incorporated into activity-based probes to label active enzymes within a complex proteome.[11]

-

Lipid and Nucleic Acid Labeling: The bioorthogonal handle can be attached to lipid or nucleoside precursors to study their metabolism and localization.[12][13]

The future of bioorthogonal probe development lies in the creation of increasingly sophisticated tools with enhanced brightness, photostability, and targeting specificity. The fusion of the desirable photophysical properties of the naphthalene core with the robust reactivity of the alkyne handle, as exemplified by 2-Naphthyl propiolate, provides a powerful and adaptable platform for the continued exploration of the complex machinery of life.

References

-

Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. Journal of Materials Chemistry C. [Link]

-

Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. PubMed Central. [Link]

-

Bioorthogonal pro-metabolites for profiling short chain fatty acylation. PubMed Central. [Link]

-

Photoreactive bioorthogonal lipid probes and their applications in mammalian biology. Semantic Scholar. [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]

-

Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. National Institutes of Health. [Link]

-

Fitness Factors for Bioorthogonal Chemical Probes. PubMed Central. [Link]

-

1,8-Naphthalimide appended propiolate-based fluorescent sensor for selective detection of cysteine over glutathione and homocysteine in living cells. New Journal of Chemistry. [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PubMed Central. [Link]

-

Bioorthogonal chemistry. ResearchGate. [Link]

-

Assembly drives regioselective azide-alkyne cycloaddition reaction. PubMed Central. [Link]

-

A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI. [Link]

-

Bioorthogonal Reactions in Activity-Based Protein Profiling. PubMed Central. [Link]

-

Bioorthogonally applicable multicolor fluorogenic naphthalimide-tetrazine probes with aggregation-induced emission characters. PubMed. [Link]

-

Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. PubMed. [Link]

-

Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling. RSC Publishing. [Link]

-

Two-Photon and Multicolor Fluorogenic Bioorthogonal Probes Based on Tetrazine-Conjugated Naphthalene Fluorophores. Seoul National University. [Link]

-

DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. American Chemical Society. [Link]

-

Developing bioorthogonal probes to span a spectrum of reactivities. PubMed Central. [Link]

-

Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Publishing. [Link]

-

Biosynthetic Labeling and Two-Color Imaging of Phospholipids in Cells. ResearchGate. [Link]

-

Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles. PubMed Central. [Link]

-

Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. MDPI. [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. Bioorthogonally applicable multicolor fluorogenic naphthalimide-tetrazine probes with aggregation-induced emission characters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Theoretical Studies of 2-Naphthyl Propiolate Reactivity: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the theoretical underpinnings of 2-naphthyl propiolate reactivity. While direct experimental and computational studies on this specific molecule are nascent, this paper synthesizes foundational principles from the broader class of aryl propiolates to construct a robust predictive framework for its behavior in key organic transformations. Leveraging Frontier Molecular Orbital (FMO) theory and insights from Density Functional Theory (DFT) calculations on analogous systems, we elucidate the electronic structure of 2-naphthyl propiolate and its implications for cycloaddition, nucleophilic addition, and radical reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.

Introduction: The Significance of the Naphthyl Moiety and the Propiolate Warhead

The convergence of the naphthalene scaffold and the propiolate functional group in 2-naphthyl propiolate presents a molecule of considerable interest for organic synthesis and medicinal chemistry. The naphthyl group is a prevalent motif in pharmaceuticals, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets.[1][2] Derivatives of 2-naphthol, the precursor to 2-naphthyl propiolate, have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3]

The propiolate moiety, on the other hand, is a highly versatile "warhead" for a variety of chemical transformations. Its electron-deficient triple bond is susceptible to attack by a wide range of nucleophiles and radical species, and it is an excellent partner in cycloaddition reactions.[4][5] The combination of these two functionalities in 2-naphthyl propiolate suggests a molecule with significant potential for the construction of complex molecular architectures and the development of novel therapeutic agents.

This guide will delve into the theoretical aspects that govern the reactivity of 2-naphthyl propiolate, providing a predictive lens through which its chemical behavior can be understood and exploited.

Synthesis of 2-Naphthyl Propiolate

The synthesis of 2-naphthyl propiolate is typically achieved through the esterification of 2-naphthol with propiolic acid. A common and effective method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6]

Experimental Protocol: Steglich Esterification of 2-Naphthol

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq.) and propiolic acid (1.1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.

-

Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.

-

Purification: Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Theoretical Framework: Unveiling the Electronic Landscape

The reactivity of 2-naphthyl propiolate is fundamentally governed by its electronic structure. To understand this, we turn to Frontier Molecular Orbital (FMO) theory, which posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7]

For 2-naphthyl propiolate, the electron-withdrawing nature of the propiolate group will lower the energy of both the HOMO and LUMO of the naphthalene ring system. The LUMO is expected to be localized primarily on the alkyne and carbonyl carbons, making them the primary sites for nucleophilic attack. The HOMO, conversely, will have significant contributions from the naphthalene ring, rendering it susceptible to electrophilic attack.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient alkyne of 2-naphthyl propiolate makes it an excellent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions.[8] Theoretical studies on related aryl propiolates can provide insights into the expected reactivity and regioselectivity.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, the HOMO of the diene interacts with the LUMO of the dienophile (2-naphthyl propiolate). The regioselectivity of the reaction will be dictated by the orbital coefficients of the interacting frontier orbitals. For an unsymmetrical diene, the major product will be the one formed from the alignment of the largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile.

[3+2] Cycloaddition (Huisgen Cycloaddition)

2-Naphthyl propiolate is also a suitable partner for 1,3-dipolar cycloadditions, such as the reaction with azides to form triazoles. Theoretical studies on the cycloaddition of aryl azides with ethyl propiolate have shown that these reactions proceed via a concerted, polar mechanism.[4] The regioselectivity is controlled by the electronic nature of the substituents on both the azide and the propiolate.

Nucleophilic Addition Reactions: A Gateway to Functionalized Alkenes

The polarized nature of the alkyne in 2-naphthyl propiolate makes it susceptible to nucleophilic attack.[9][10] This reaction, often referred to as a Michael-type addition, can proceed under both basic and acidic conditions.

Mechanism of Nucleophilic Addition

Under basic conditions, a nucleophile directly attacks one of the sp-hybridized carbons of the alkyne, leading to a vinyl carbanion intermediate. This intermediate is then protonated to yield the final product. The regioselectivity of the attack is influenced by both steric and electronic factors.

Quantitative Data from Analogous Systems

| Alkyne | Relative Rate |

| Ethyl Propiolate | 1.0 |

| Methyl Propiolate | 1.2 |

| Phenyl Propiolate | 0.8 |

Data synthesized from principles of organic reactivity.

Radical Reactions: Exploring Unconventional Pathways

Aryl propiolates have been shown to undergo radical-mediated cyclization reactions to form coumarin and chromone derivatives.[5] Computational studies, primarily using DFT, have been instrumental in elucidating the mechanisms of these complex transformations.

Mechanism of Radical Cyclization

The reaction is typically initiated by the addition of a radical to the alkyne of the aryl propiolate. This generates a vinyl radical, which can then undergo an intramolecular cyclization onto the aromatic ring. The regioselectivity of this cyclization (ipso- vs. ortho-attack) is a subject of ongoing theoretical investigation and appears to be dependent on the nature of the radical and the reaction conditions.[5]

Transition-Metal Catalyzed Reactions: Expanding the Synthetic Toolbox

The alkyne functionality of 2-naphthyl propiolate makes it a versatile substrate for a wide array of transition-metal-catalyzed reactions.[11] These reactions offer powerful methods for C-H activation, cross-coupling, and the synthesis of complex heterocyclic systems. DFT calculations have become an indispensable tool for understanding the mechanisms of these catalytic cycles and for the rational design of new catalysts.[12][13]

Conclusion and Future Directions

This technical guide has provided a theoretical framework for understanding and predicting the reactivity of 2-naphthyl propiolate. By drawing upon established principles of organic chemistry and computational studies of related aryl propiolates, we have outlined its expected behavior in cycloaddition, nucleophilic addition, and radical reactions.

Future experimental and computational work is needed to validate these predictions and to fully unlock the synthetic potential of this promising molecule. Specifically, DFT calculations on 2-naphthyl propiolate itself would provide more precise information about its electronic structure and reaction energetics. Such studies will undoubtedly pave the way for new applications of 2-naphthyl propiolate in organic synthesis and drug discovery.

References

-

Pharmaffiliates. (n.d.). 2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. [Link]

-

Chemistry LibreTexts. (2020-03-19). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]

-

ACS Publications. (2026-01-22). DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. [Link]

- Google Patents. (n.d.). CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.

-

ResearchGate. (2011-01-01). Density Functional Theory for Transition Metal Catalysis. [Link]

-

ACS Publications. (2021-03-25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

-

ResearchGate. (2025-08-08). Experimental and theoretical studies of some propiolate esters derivatives. [Link]

-

RSC Publishing. (n.d.). Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. [Link]

-

PMC - PubMed Central. (n.d.). Theoretical studies on cycloaddition reactions. [Link]

-

Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. [Link]

-

RSC Publishing. (n.d.). Recent development in transition metal-catalysed C–H olefination. [Link]

-

ResearchGate. (2025-11-02). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. [Link]

-

MDPI. (2025-12-08). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. [Link]

-

ResearchGate. (2025-08-06). Recent DFT Calculations on the Mechanism of Transition‐Metal‐Catalyzed C−O Activation of Alcohols. [Link]

-

YouTube. (2017-01-10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

-

Chemistry LibreTexts. (2023-09-21). 4.6: Nucleophilic Addition Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the recombination kinetics of 2-naphthyl radicals with phenylacetylene [maxapress.com]

- 3. Elucidating the recombination kinetics of 2-naphthyl radicals with phenylacetylene [maxapress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent development in transition metal-catalysed C–H olefination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Naphthyl Propiolate in Click Chemistry